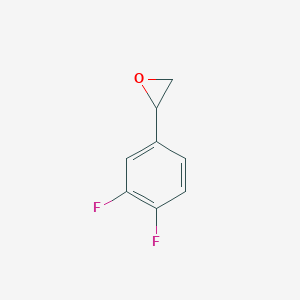

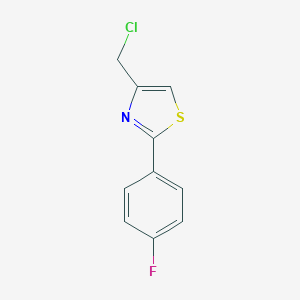

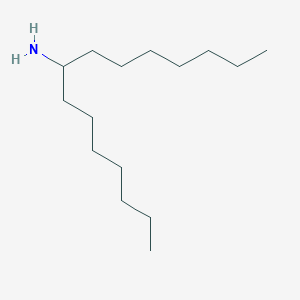

![molecular formula C11H13FN2 B176496 2-(4-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷 CAS No. 198988-90-8](/img/structure/B176496.png)

2-(4-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷

描述

“2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is a complex organic compound that belongs to the class of structures known as bicyclo[2.2.1]heptanes . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates and provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptanes can be achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” is likely to be complex due to the presence of the bicyclo[2.2.1]heptane core and the fluorophenyl group . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane” are likely to be complex and diverse. The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes .科学研究应用

抗菌应用

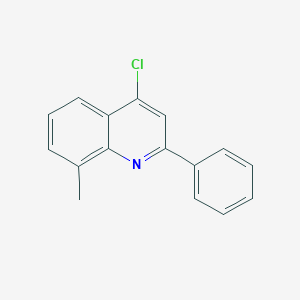

McGuirk等人(1992年)的研究探讨了一系列6-氟-7-二氮杂双环烷基喹诺酮羧酸,包括具有2-(4-氟苯基)-2,5-二氮杂双环[2.2.1]庚烷结构的变体。这些化合物显示出对各种兽医病原菌具有显著的抗菌活性。研究表明,某些取代基的组合赋予了最佳的抗菌、理化和药效特性,从而开发了新的兽医药物抗菌剂(McGuirk et al., 1992)。

合成和结构分析

Beinat等人(2013年)详细介绍了2,5-二氮杂双环[2.2.1]庚烷(DBH)的合成序列,强调了它在药物化学和制药研究中的重要作用。该研究提供了一种在克拉姆量级上获取这种支架的方法,展示了它对进一步研究和应用的实用性(Beinat et al., 2013)。

神经乙酰胆碱受体配体

Murineddu等人(2019年)设计并合成了一系列3,6-二氮杂双环[3.1.1]庚烷作为神经尼古丁受体(nAChRs)的配体。这项研究揭示了某些具有高选择性和特定nAChR亚型的部分激动剂活性的化合物,有助于理解该领域中的结构-活性关系(Murineddu et al., 2019)。

多巴胺摄取抑制剂

Loriga等人(2007年)探讨了3,6-二氮杂双环[3.1.1]庚烷的类似物,评估它们抑制多巴胺重新摄取到纹状体神经末梢的能力。这项研究提供了关于这些化合物作为潜在的多巴胺摄取抑制剂的见解,具有在神经学和精神疾病中的潜在应用(Loriga et al., 2007)。

晶体结构分析

Britvin和Rumyantsev(2017年)对2,5-二氮杂双环[2.2.1]庚烷的分子结构进行了研究,首次对这种母环进行了表征。他们的研究结果有助于理解这些化合物的结构方面,这对它们在各个领域的应用至关重要(Britvin & Rumyantsev, 2017)。

癌细胞系中的抗增殖活性

Laskar等人(2018年)描述了2,5-二氮杂双环[2.2.1]庚烷-二硫代氨基甲酸酯与硝基苯乙烯的Michael加合物的合成。这些化合物对各种宫颈癌细胞系显示出显著的抗增殖活性,突显了它们作为抗癌剂的潜力(Laskar et al., 2018)。

属性

IUPAC Name |

2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYJLHOYOVSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392956 | |

| Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

CAS RN |

198988-90-8 | |

| Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

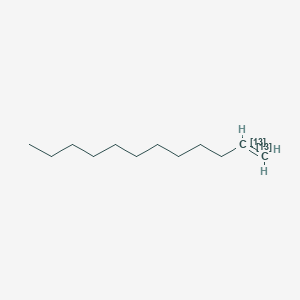

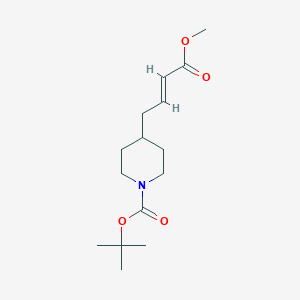

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)

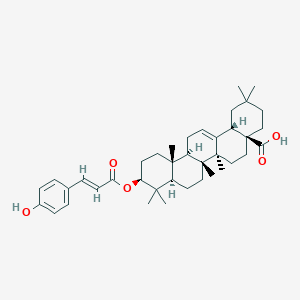

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)